molecular formula C16H15N3O2 B1680173 3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one CAS No. 122321-05-5

3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

カタログ番号: B1680173
CAS番号: 122321-05-5
分子量: 281.31 g/mol
InChIキー: KNOYNQIVNYWKJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

RU-33965の合成には、シクロプロピルカルボニル基を有するイミダゾベンゾジアゼピンコア構造の形成が含まれます。特定の合成経路と反応条件は広く公表されていませんが、通常は多段階の有機合成技術が含まれます。 工業的な製造方法は、これらの合成経路を最適化して、高収率と純度を確保する可能性があります .

化学反応の分析

RU-33965は、以下を含むさまざまな化学反応を起こします。

    酸化と還元: これらの反応は、化合物の酸化状態を変更し、その活性を変化させる可能性があります。

    置換反応: これらの反応は、ある官能基を別の官能基と置き換えるもので、化合物の特性を変更するために使用できます。

    一般的な試薬と条件: これらの反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。

科学的研究の応用

Chemical Structure and Synthesis

The compound has the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol. Its structure features a cyclopropyl carbonyl group attached to the imidazobenzodiazepine core, which may confer unique chemical properties compared to other derivatives in this class.

The synthesis of this compound typically involves multi-step processes that create the imidazobenzodiazepine framework while incorporating the cyclopropyl carbonyl group. Specific synthetic routes have not been detailed in the available literature, indicating a need for further research to elucidate these methods comprehensively.

Anxiolytic and Sedative Effects

Research has indicated that compounds within the imidazobenzodiazepine class exhibit significant anxiolytic (anxiety-reducing) and sedative properties. For instance, derivatives of similar structures have been evaluated for their anxiolytic effects using various animal models. These studies often employ behavioral tests such as the Elevated Plus Maze (EPM) and Open Field (OF) tests to assess anxiety levels in subjects .

Case Study:
A study conducted on related benzodiazepine derivatives demonstrated that certain modifications led to enhanced anxiolytic activity comparable to established medications like diazepam. This suggests that 3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one could potentially exhibit similar effects pending thorough pharmacological evaluation .

Antimicrobial Activity

There is emerging evidence that benzodiazepine derivatives possess antimicrobial properties. A series of synthesized compounds were tested against various pathogens, showing promising activity against both Gram-positive and Gram-negative bacteria. The structural characteristics of these compounds play a crucial role in their efficacy against microbial strains .

Data Table: Antimicrobial Activity of Similar Compounds

Compound NameMicrobial StrainActivity Level
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CP. aeruginosaLow

This table illustrates the varying degrees of antimicrobial effectiveness observed in structurally related compounds, indicating potential avenues for further exploration with this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of compounds in this class. Recent studies have focused on how specific modifications to the imidazobenzodiazepine framework affect biological activity.

Key Findings:

  • Cyclopropyl Group : The presence of the cyclopropyl carbonyl moiety may enhance binding affinity to GABA receptors, thereby increasing anxiolytic effects.
  • Substituent Variations : Substituents at various positions on the benzodiazepine ring can significantly alter potency and selectivity for specific receptor subtypes.

作用機序

RU-33965は、GABAA受容体で逆アゴニストとして作用することで効果を発揮します。これは、受容体に結合して、アゴニストとは反対の反応を誘発し、γ-アミノ酪酸(GABA)の中枢神経系への抑制効果を低下させる可能性があることを意味します。 これにより、神経細胞の興奮性が高くなり、不安や認知障害などの治療における使用に影響を与える可能性があります .

類似化合物との比較

RU-33965は、RU-34030やRo19-4603などの他のベンゾジアゼピン受容体リガンドと類似しています。その特定の構造と低効力逆アゴニスト活性はユニークです。その他の類似化合物には以下が含まれます。

RU-33965のユニークさは、その特定の化学構造と、他のベンゾジアゼピン受容体リガンドとは異なる、低効力逆アゴニストとしての独特の薬理学的特性にあります .

ご不明な点がある場合や詳細が必要な場合は、お気軽にお問い合わせください。

生物活性

3-(Cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one (CAS Number: 122321-05-5) is a member of the imidazo[1,5-a][1,4]benzodiazepine class of compounds. This group is known for its diverse biological activities, particularly in relation to the central nervous system (CNS). The compound exhibits potential pharmacological properties that merit detailed examination.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O2C_{16}H_{15}N_{3}O_{2}, with a molecular weight of approximately 281.31 g/mol. Its structure features a cyclopropanecarbonyl group attached to the imidazobenzodiazepine core, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H15N3O2C_{16}H_{15}N_{3}O_{2}
Molecular Weight281.31 g/mol
Density1.5 g/cm³
Melting PointNot available
Boiling Point550.6 ºC

Imidazo[1,5-a][1,4]benzodiazepines are primarily known for their interaction with GABA_A receptors in the CNS. These compounds can function as agonists or antagonists depending on their structural modifications. The specific activity of this compound at GABA_A receptors has been a focus of research.

Research indicates that this compound may act similarly to other benzodiazepines by enhancing the inhibitory effects of GABA, thus potentially providing anxiolytic and sedative effects. Studies have shown that derivatives of imidazo[1,5-a][1,4]benzodiazepines can exhibit varying degrees of affinity and efficacy at these receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds within the imidazo[1,5-a][1,4]benzodiazepine class:

  • CNS Activity : Research has demonstrated that compounds in this class can effectively modulate CNS activity through GABA_A receptor interactions. For example, Flumazenil, an imidazo[1,5-a][1,4]benzodiazepine derivative, acts as a GABA_A receptor antagonist and has been used clinically as an antidote for benzodiazepine overdose .
  • Synthesis and Yield : An improved synthesis method for these compounds has been reported, yielding higher amounts of active ingredients suitable for pharmacological testing. The synthesis involved a one-pot annulation process that significantly increased yields compared to previous methods .
  • Pharmacological Profiles : The pharmacological profiles of various derivatives have been characterized through in vitro studies assessing their binding affinities at GABA_A receptors. These studies indicate that modifications to the imidazobenzodiazepine structure can lead to significant changes in biological activity .

特性

CAS番号

122321-05-5

分子式

C16H15N3O2

分子量

281.31 g/mol

IUPAC名

3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

InChI

InChI=1S/C16H15N3O2/c1-18-8-13-14(15(20)10-6-7-10)17-9-19(13)12-5-3-2-4-11(12)16(18)21/h2-5,9-10H,6-8H2,1H3

InChIキー

KNOYNQIVNYWKJR-UHFFFAOYSA-N

SMILES

CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C(=O)C4CC4

正規SMILES

CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C(=O)C4CC4

外観

Solid powder

Key on ui other cas no.

122321-05-5

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

RU 33965;  RU-33965;  RU33965; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 2
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 3
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 4
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 5
Reactant of Route 5
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 6
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。